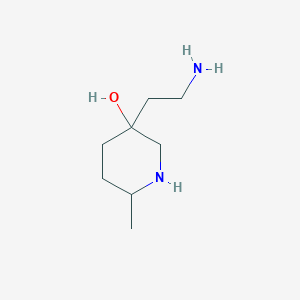

3-(2-Aminoethyl)-6-methylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(2-aminoethyl)-6-methylpiperidin-3-ol |

InChI |

InChI=1S/C8H18N2O/c1-7-2-3-8(11,4-5-9)6-10-7/h7,10-11H,2-6,9H2,1H3 |

InChI Key |

BMVTUIANICYZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)(CCN)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 3 2 Aminoethyl 6 Methylpiperidin 3 Ol

Elucidation of Catalytic Reaction Mechanisms in Piperidinol Synthesis

The synthesis of substituted piperidines, including piperidinol structures, often relies on catalytic methods to ensure efficiency and stereoselectivity. While specific catalytic pathways for 3-(2-Aminoethyl)-6-methylpiperidin-3-ol are not extensively detailed in public literature, the mechanisms can be understood by examining established catalytic strategies for piperidine (B6355638) ring formation.

One primary route involves the hydrogenation of pyridine (B92270) precursors. These reactions typically utilize transition metal catalysts under conditions of high temperature and pressure. Modern approaches, however, aim for milder conditions and higher stereoselectivity. For instance, various metal- and organocatalysts have been developed to overcome the challenges associated with the harsh conditions of traditional N-heteroaromatic compound hydrogenation.

Another sophisticated mechanism involves iridium(III)-catalyzed sequential cascades. This method can be used to synthesize substituted piperidines from amino alcohols. The mechanism proceeds through a series of steps:

Oxidation: The catalyst first facilitates the oxidation of a hydroxyl group.

Amination: This is followed by an intermolecular amination to form a hydroxyamine intermediate.

Cyclization: A subsequent intramolecular amination leads to the formation of the piperidine ring.

Reduction: The final step is an imine reduction via hydrogen transfer from the metal catalyst.

This cascade process forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. The use of water as a solvent in such reactions can prevent the racemization of enantioenriched substrates, providing a pathway to highly enantioselective products. nih.gov

Radical-mediated cyclization offers an alternative pathway. For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to form piperidines. nih.gov The proposed mechanism involves a competitive process between radical rebound and a 1,5-hydrogen transfer, which can sometimes lead to the formation of linear alkene by-products. nih.gov

Finally, iron-catalyzed reductive amination of ω-amino fatty acids presents another route. In this mechanism, a reagent like phenylsilane plays multiple roles: it promotes the formation and reduction of an imine, initiates the cyclization, and reduces the resulting piperidinone intermediate, with the iron complex acting as the catalyst. nih.gov

These catalytic mechanisms highlight the diverse strategies employed to construct the piperidine core, which are foundational for understanding the synthesis of complex derivatives like this compound.

Detailed Analysis of Intramolecular Rearrangements (e.g., Ferrier Rearrangement)

Intramolecular rearrangements are powerful tools in organic synthesis for creating complex cyclic structures from simpler precursors. The Ferrier rearrangement is a notable example, typically involving the transformation of glycals (2,3-unsaturated glycosides) into 2,3-unsaturated glycosyl derivatives. wikipedia.orgchem-station.comnih.gov

The classical Ferrier rearrangement is a nucleophilic substitution combined with an allylic shift. wikipedia.org The reaction is generally promoted by a Lewis acid, which facilitates the departure of a leaving group at the 3-position of the glycal. chem-station.comnih.gov This generates a delocalized allyloxycarbenium ion intermediate. wikipedia.orgnih.gov A nucleophile (often an alcohol) then attacks the anomeric carbon (C-1), leading to the formation of a 2,3-unsaturated glycoside with the double bond shifted. wikipedia.org

Table 1: Lewis Acids Commonly Used in Ferrier Rearrangements

| Lewis Acid | Typical Solvent | Temperature |

|---|---|---|

| Indium(III) chloride (InCl₃) | Dichloromethane | Room Temperature |

| Boron trifluoride (BF₃·OEt₂) | Dichloromethane | -20 °C to RT |

| Tin(IV) chloride (SnCl₄) | Dichloromethane | -78 °C |

This table is generated based on data from typical Ferrier rearrangement conditions. wikipedia.org

Of particular relevance to the synthesis of piperidinols is the nitrogen analogue of the Ferrier rearrangement . This variation is crucial for constructing nitrogen-containing heterocyclic rings. In this reaction, a nitrogen nucleophile is used instead of an alcohol, leading to the formation of a Δ³-piperidine derivative. johnshopkins.edu This approach was successfully utilized in the synthesis of the antibiotic streptazolin. wikipedia.org The underlying mechanism mirrors the oxygen-based rearrangement, where the nitrogen nucleophile attacks the allylic carbocation intermediate to form the C-N bond and establish the piperidine ring structure. This strategy represents a plausible pathway for assembling the core structure of molecules like this compound from appropriate unsaturated precursors.

Spectroscopic and Kinetic Studies of Reaction Pathways

Kinetic studies involve monitoring the concentration of reactants, intermediates, and products over time. This data allows for the determination of the reaction rate law, which mathematically describes the dependency of the reaction rate on the concentration of each reactant. For instance, in studies of organometallic reactions, stopped-flow techniques combined with UV-visible spectrophotometry are used to measure reaction rates and elucidate substitution mechanisms. nih.gov Such studies can help determine whether a reaction proceeds through an associative or dissociative mechanism. nih.gov

Spectroscopic methods provide real-time information about the structural changes occurring during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of intermediates and products in the reaction mixture. Time-resolved NMR studies can track the progress of a reaction and help characterize transient species. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. For example, in catalytic reactions involving metal carbonyl complexes, the stretching frequency of the C-O bond provides information about the electronic environment of the metal center, allowing researchers to track the formation of different intermediates during a reaction, such as the conversion of a Rh(I) complex to a Rh(III)-alkyl product. mdpi.com

UV-Visible (UV-Vis) Spectrophotometry: This technique is used to follow reactions involving chromophores, such as transition metal complexes. Changes in the UV-Vis spectrum can indicate the formation and consumption of different species, allowing for the calculation of reaction kinetics under pseudo-first-order conditions. nih.gov

By combining these methods, a detailed picture of the reaction pathway for the synthesis of piperidinols can be constructed, from the initial reactants, through transient intermediates, to the final product.

Table 2: Application of Spectroscopic Techniques in Mechanistic Studies

| Technique | Information Provided | Example Application |

|---|---|---|

| NMR Spectroscopy | Structural characterization of reactants, intermediates, and products. | Identifying isomers and observing the formation of a final product in solution. mdpi.com |

| IR Spectroscopy | Tracking changes in specific functional groups. | Monitoring the change in carbonyl stretching frequency during an oxidative addition reaction. mdpi.com |

| UV-Vis Spectroscopy | Following the concentration of species with chromophores; kinetic analysis. | Studying the kinetics of ligand substitution in platinum(II) complexes. nih.gov |

Role of Intermediates in Piperidine Ring Formation (e.g., Spiroindolenines, Azomethine Ylides)

The formation of heterocyclic rings often proceeds through highly reactive, transient intermediates. Among these, azomethine ylides are particularly significant in the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com An azomethine ylide is a 1,3-dipole consisting of a C-N-C framework with four delocalized pi-electrons. nih.govmdpi.com

Azomethine ylides are typically generated in situ due to their high reactivity. mdpi.com A common method for their generation is the reaction between an α-amino acid (like sarcosine) and a carbonyl compound (such as an aldehyde or ketone). mdpi.com The reaction proceeds through condensation, formation of a cyclic intermediate, and subsequent decarboxylation to yield the reactive ylide. mdpi.com

The primary utility of azomethine ylides is in [3+2]-cycloaddition reactions. nih.gov In these reactions, the ylide (the three-atom component) reacts with a dipolarophile (a molecule with a double or triple bond, the two-atom component) to form a five-membered ring, such as a pyrrolidine. mdpi.commdpi.com The regioselectivity and stereoselectivity of these reactions are often high, making them a powerful tool in synthetic chemistry. nih.gov

While [3+2] cycloadditions are most common, azomethine ylides can also participate in other cycloadditions, such as [3+3] cycloadditions, which would lead to the formation of six-membered rings like piperidines. For instance, an in situ generated azomethine ylide derived from 4-aminopyrazolone has been shown to react with 2-indolylmethanols in a [3+3] cycloaddition to create complex spiro[pyrazolone–pyridoindole] scaffolds. rsc.org This type of reactivity demonstrates a viable, though less common, pathway for constructing six-membered piperidine rings from azomethine ylide intermediates. The development of such cycloaddition strategies is crucial for the efficient synthesis of complex piperidine derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Aminoethyl 6 Methylpiperidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the constitutional and configurational aspects of a molecule in solution. For 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, with its piperidine (B6355638) ring, methyl, hydroxyl, and aminoethyl substituents, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon atom and understanding their spatial relationships.

A series of 2D NMR experiments would be conducted to piece together the molecular puzzle. Each experiment provides a unique set of correlations that reveal the bonding network and through-space proximities.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY would reveal the connectivity within the piperidine ring (e.g., H2-H3, H4-H5, H5-H6) and the aminoethyl side chain. The spectrum would show cross-peaks connecting the methyl protons at C6 to the H6 proton, and the protons of the ethyl group to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal directly to the carbon atom to which it is attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connections (2-4 bonds) between protons and carbons. This technique is particularly useful for identifying quaternary carbons (like C3 in this molecule) and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the methyl protons to C6 and C5, and from the aminoethyl protons to the quaternary C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is indispensable for determining the relative stereochemistry. For example, a NOESY cross-peak between the C6-methyl protons and one of the H2 protons would suggest they are on the same face of the piperidine ring (a cis relationship). The orientation of the aminoethyl group relative to the methyl group could also be determined from key NOE correlations.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound This data is illustrative and based on typical chemical shifts for similar structural motifs.

| Position | Hypothetical δ¹³C (ppm) | Hypothetical δ¹H (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 2 | 55.0 | 2.9 (ax), 2.7 (eq) | H2 ↔ Hα' | H2 → C3, C4, C6 |

| 3 | 72.0 (Quaternary) | - | - | H2, H4, Hα', Hβ' → C3 |

| 4 | 38.0 | 1.7 (ax), 1.5 (eq) | H4 ↔ H5 | H4 → C2, C3, C5, C6 |

| 5 | 25.0 | 1.6 (ax), 1.4 (eq) | H5 ↔ H4, H6 | H5 → C3, C4, C6, C7 |

| 6 | 52.0 | 3.1 | H6 ↔ H5, H7 | H6 → C2, C4, C5, C7 |

| 7 (CH₃) | 22.0 | 1.2 (d) | H7 ↔ H6 | H7 → C5, C6 |

| α' (CH₂) | 45.0 | 2.8 (t) | Hα' ↔ Hβ' | Hα' → C3, Cβ' |

| β' (CH₂) | 40.0 | 2.9 (t) | Hβ' ↔ Hα' | Hβ' → C3, Cα' |

The stereochemistry of the piperidine ring and its substituents can be further investigated by studying NMR anisotropy effects. The chemical shifts of protons are influenced by the magnetic fields generated by nearby functional groups. For instance, the spatial orientation of the aminoethyl group relative to the piperidine ring can cause shielding or deshielding of nearby ring protons. By comparing the observed chemical shifts with those predicted by computational models for different stereoisomers, a likely configuration can be proposed. Chiral derivatizing agents can also be used; reacting the molecule with a chiral agent creates diastereomers which will have distinct NMR spectra, allowing for the determination of enantiomeric purity and potentially the absolute configuration by comparing with known standards.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

When this compound is analyzed by MS, the molecular ion (M⁺) peak would confirm its molecular weight. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bonds adjacent to the nitrogen atoms are prone to breaking. Cleavage next to the ring nitrogen could lead to the loss of the methyl group or the side chain.

Loss of Water: The tertiary alcohol is susceptible to dehydration, leading to a significant [M-18]⁺ peak.

Ring Cleavage: The piperidine ring can undergo fragmentation, leading to a series of characteristic smaller ions.

Table 2: Hypothetical Key Mass Spectrometry Fragments for this compound This data is illustrative and represents plausible fragmentation pathways.

| m/z Value | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 158 | [M]⁺ (Molecular Ion) | - |

| 140 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol. |

| 114 | [M - CH₂CH₂NH₂]⁺ | Cleavage of the aminoethyl side chain. |

| 99 | [M - CH₂CH₂NH₂ - CH₃]⁺ | Subsequent loss of the C6-methyl group. |

| 84 | Piperidine ring fragment | Complex ring opening and fragmentation. |

While standard MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₈N₂O, distinguishing it from any other isomers or compounds with the same nominal mass.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide unequivocal proof of the molecule's connectivity and stereochemistry, provided that a suitable single crystal can be grown.

The analysis would yield precise bond lengths, bond angles, and torsion angles. The resulting crystal structure would show the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the exact spatial arrangement of all substituents. nih.gov Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing, would also be revealed. mdpi.com

This compound has two stereocenters at the C3 and C6 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). X-ray crystallography on a crystal grown from an enantiomerically pure sample can determine the absolute configuration. By using anomalous dispersion, typically with copper radiation, the true handedness of the molecule can be established, allowing for the unambiguous assignment of (R) or (S) configuration at each chiral center. nih.gov This provides the ultimate confirmation of the molecule's three-dimensional structure, corroborating the assignments made by NMR and other techniques.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a detailed fingerprint of its key structural components, including the hydroxyl, amino, and piperidine ring moieties.

The molecular structure of this compound contains several functional groups whose vibrations can be detected by IR and Raman spectroscopy. These include the O-H group of the tertiary alcohol, the N-H groups of the primary and secondary amines, C-N bonds, C-O bonds, and various C-H and C-C bonds within the piperidine ring and its substituents.

In IR spectroscopy, the absorption of infrared radiation corresponds to a change in the dipole moment of the molecule during a vibration. Strong absorptions are typically observed for polar bonds such as O-H and N-H. The O-H stretching vibration of the tertiary alcohol is expected to produce a broad and strong absorption band, typically in the region of 3600-3200 cm⁻¹. The N-H stretching vibrations from the primary amino group (-NH₂) and the secondary amine within the piperidine ring are also prominent, appearing in the 3500-3200 cm⁻¹ range. The primary amine often shows two distinct bands in this region corresponding to symmetric and asymmetric stretching modes. libretexts.org

Raman spectroscopy, which detects light scattering from vibrating molecules, is complementary to IR spectroscopy. It relies on a change in the polarizability of the molecule's electron cloud during a vibration. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the C-C bond vibrations within the piperidine ring skeleton are expected to be more prominent in the Raman spectrum.

The combined use of both IR and Raman spectroscopy provides a more complete vibrational analysis. youtube.com For instance, while the O-H stretch is strong in the IR spectrum, the C-C backbone stretches are often more clearly resolved in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed experimental vibrational bands to specific molecular motions. nih.govnih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Tertiary Alcohol (O-H) | Stretching | 3600 - 3200 (Broad) | 3600 - 3200 | Strong (IR), Weak (Raman) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretching | 3500 - 3300 (Often two bands) | 3500 - 3300 | Medium (IR), Medium (Raman) |

| Secondary Amine (N-H) | Stretching | 3350 - 3300 | 3350 - 3300 | Medium (IR), Medium (Raman) |

| Alkyl (C-H) | Stretching | 3000 - 2850 | 3000 - 2850 | Strong (IR & Raman) |

| Primary Amine (N-H) | Scissoring (Bending) | 1650 - 1580 | 1650 - 1580 | Medium-Strong (IR) |

| C-H | Bending | 1470 - 1350 | 1470 - 1350 | Medium (IR & Raman) |

| C-O | Stretching | 1260 - 1000 | 1260 - 1000 | Strong (IR) |

| C-N | Stretching | 1250 - 1020 | 1250 - 1020 | Medium-Weak (IR) |

| Piperidine Ring | Ring Vibrations | 1200 - 800 | 1200 - 800 | Medium (IR & Raman) |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. sci-hub.se Given the polar and basic nature of this molecule, due to its alcohol and multiple amine functionalities, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for basic analytes, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase. This suppresses the ionization of the amine groups, reducing peak tailing and improving chromatographic resolution.

Detection can be challenging as the molecule lacks a strong chromophore for standard UV-Vis detection. In such cases, derivatization with a UV-absorbing agent can be performed prior to analysis. researchgate.net Alternatively, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) can be utilized. nih.govmdpi.com Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful, as it provides not only retention time data for quantification but also mass-to-charge ratio information, which aids in peak identification and impurity characterization.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for separation of polar to moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. Formic acid improves peak shape for basic amines. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is suitable for separating compounds with a range of polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | ELSD, CAD, or Mass Spectrometry | Universal detection methods suitable for compounds lacking a strong UV chromophore. |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound possesses at least two stereocenters at the C3 and C6 positions of the piperidine ring. This results in the existence of multiple stereoisomers (enantiomers and diastereomers). Distinguishing and quantifying these stereoisomers is critical, as they can have different biological activities. Chiral chromatography is the definitive method for determining the enantiomeric excess (ee) and diastereomeric ratio of a chiral compound. uma.es

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. CSPs are typically based on chiral selectors, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins, which are immobilized onto a silica (B1680970) support. gcms.cz

The separation of chiral amines and alcohols can be performed using either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase liquid chromatography, or with Supercritical Fluid Chromatography (SFC), which often provides faster and more efficient separations for chiral compounds. gimitec.com Method development involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the stereoisomers. The choice of mobile phase modifiers (acidic or basic additives) is also crucial for optimizing the interactions between the analyte and the CSP. Determining the enantiomeric excess involves calculating the relative peak areas of the enantiomers in the chromatogram. nih.gov

The table below lists common types of chiral stationary phases that could be screened for the separation of this compound stereoisomers.

| CSP Type | Chiral Selector | Typical Mobile Phase Mode | Potential for Separation |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/IPA/DEA) or Reversed Phase (Acetonitrile/Water) | High; widely applicable for a broad range of chiral compounds, including amines and alcohols. |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | Reversed Phase (Aqueous buffers/Acetonitrile) or Polar Organic Mode | Good; effective for compounds that can form inclusion complexes within the cyclodextrin (B1172386) cavity. |

| Pirkle-type (Brush-type) | e.g., (R,R)-Whelk-O 1 | Normal Phase (Hexane/IPA) | Good; based on π-π interactions, hydrogen bonding, and steric repulsion. |

| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP) | Reversed Phase (Aqueous buffers) | Effective for separating chiral basic and acidic drugs. uma.es |

Computational and Theoretical Studies of 3 2 Aminoethyl 6 Methylpiperidin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability. ekb.eg

Density Functional Theory (DFT) has become a widespread method for studying the electronic structure of molecular systems due to its favorable balance of computational cost and accuracy. youtube.com DFT calculations are used to determine various properties of piperidinol systems, including optimized geometries, heats of formation, and electronic characteristics like molecular orbital energies. nih.govresearchgate.net The choice of functional, such as B3LYP or WB97XD, and basis set, like 6-311++G**, is crucial for obtaining reliable results that correlate well with experimental data. jksus.orgmdpi.com

For piperidine (B6355638) derivatives, DFT can predict molecular-level descriptors such as atomic charge distributions and local electron densities, which are critical for identifying reactive sites. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egchemjournal.kz A smaller gap generally suggests higher reactivity. mdpi.com DFT calculations can also yield thermodynamic properties and dipole moments, which provide insight into the molecule's polarity and solubility in various solvents. ekb.egresearchgate.net

| Property | Description | Typical Application |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. Used to compare the stability of different isomers or conformers. | Stability Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). | Reactivity Prediction |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). | Reactivity Prediction |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com | Stability/Reactivity Analysis |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Solubility Prediction |

| Atomic Charges | Calculated distribution of electron density on each atom in the molecule. | Identifying Nucleophilic/Electrophilic Sites |

Substituted piperidine rings, such as the one in 3-(2-Aminoethyl)-6-methylpiperidin-3-ol, are not planar and can exist in various conformations, most commonly chair, boat, and twist-boat forms. rsc.org The orientation of the substituents (axial or equatorial) significantly influences the molecule's stability and properties. rsc.org Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for interconversion between them.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are used to map the potential energy surface of these molecules. nih.gov For N-Boc protected 2,4-disubstituted piperidines, for instance, the lowest energy conformation can be a twist-boat form to avoid unfavorable steric interactions. rsc.org In fluorinated piperidines, the preference for an axial or equatorial position of the fluorine atom is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net Protonation of the piperidine nitrogen can also reverse the conformational preference for substituents with polar groups. nih.gov These computational studies provide a detailed understanding of the three-dimensional structure and flexibility of piperidinol derivatives. d-nb.info

| Conformation | Substituent Orientation (e.g., 6-methyl) | Substituent Orientation (e.g., 3-substituent) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Equatorial | Equatorial | 0.00 (Reference) |

| Chair | Equatorial | Axial | +2.5 |

| Chair | Axial | Equatorial | +2.8 |

| Chair | Axial | Axial | +5.5 |

| Twist-Boat | - | - | +5.0 - 7.0 |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, ions, or biological targets like proteins. nih.govdovepress.com These simulations model the behavior of the system by solving Newton's equations of motion for a large number of atoms, allowing researchers to observe dynamic processes such as conformational changes, binding events, and solvation. researchgate.net

MD simulations can be used to analyze the stability of a protein-ligand complex, revealing crucial amino acid residues that interact with the ligand. nih.gov Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Solvent Accessible Surface Area (SASA). nih.govnih.gov Furthermore, the analysis of hydrogen bonds and intermolecular interaction energies (like van der Waals and electrostatic) helps to quantify the strength and nature of the interactions between the piperidinol derivative and its environment. dovepress.com

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules, guiding synthetic efforts and helping to understand potential metabolic pathways. mdpi.com For this compound, these predictions are typically based on its calculated electronic structure.

Quantum chemical calculations provide several reactivity descriptors. ekb.eg The frontier molecular orbitals (HOMO and LUMO) are key: the HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. chemjournal.kz The Molecular Electrostatic Potential (MEP) surface is another valuable tool, which visually maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. jksus.orgscilit.com These analyses help predict how the molecule will interact with other reagents. For instance, calculations on piperidine derivatives have shown that oxygen atoms in certain functional groups can act as nucleophilic reaction centers. chemjournal.kz Such computational tools allow for a rational prediction of how the different functional groups (tertiary alcohol, primary amine, secondary amine in the ring) on this compound would behave in a chemical reaction.

Computational Modeling of Catalytic Transition States in Piperidinol Synthesis

Understanding the mechanism of a chemical reaction is crucial for its optimization. Computational modeling, particularly using DFT, is frequently employed to study the reaction pathways for the synthesis of heterocyclic compounds like piperidines. acs.org This involves locating the transition state (TS) structures on the potential energy surface and calculating the associated activation energies (energy barriers). rsc.org

For example, DFT studies have been used to elucidate the mechanism of cobalt-catalyzed formation of substituted piperidines. nih.gov These calculations can compare different proposed pathways, such as a radical-rebound ring closure versus a 1,2-hydrogen-atom transfer, and determine the most energetically favorable route. nih.gov By modeling the entire catalytic cycle, researchers can understand the role of the catalyst, ligands, and reaction conditions. acs.org This computational insight is invaluable for designing more efficient and selective synthetic methods for complex piperidinol targets. rsc.org The modeling of transition states provides a detailed picture of bond-breaking and bond-forming processes, which is essential for rational catalyst and reaction design. rsc.org

Chemical Structure Reactivity Relationships Within 3 2 Aminoethyl 6 Methylpiperidin 3 Ol Analogues

Influence of Stereochemistry on Reaction Outcomes and Chemical Stability

The stereochemical configuration of 3-(2-Aminoethyl)-6-methylpiperidin-3-ol analogues is a critical determinant of their chemical stability and reaction pathways. The piperidine (B6355638) ring contains multiple stereocenters, leading to the possibility of various diastereomers and enantiomers, each with unique properties.

The relative orientation of the substituents—the hydroxyl, methyl, and aminoethyl groups—influences the molecule's conformational preferences. For instance, conformers that minimize steric hindrance between bulky groups are generally more stable. The stereochemistry dictates which face of the molecule is more accessible to reagents, thereby controlling the stereochemical outcome of reactions. In reactions such as N-alkylation, acylation, or reactions involving the hydroxyl group, the existing stereocenters can direct the approach of incoming reagents, leading to a specific diastereomer as the major product. This principle is fundamental in asymmetric synthesis, where chiral auxiliaries or substrates are used to control the stereochemistry of newly formed centers. chemimpex.commdpi.com

| Stereochemical Feature | Influence on Reaction Outcomes | Impact on Chemical Stability |

|---|---|---|

| Relative Stereochemistry (cis/trans) | Directs the approach of reagents to a less sterically hindered face, influencing diastereoselectivity. | Determines the extent of steric strain and the feasibility of stabilizing intramolecular interactions. |

| Absolute Stereochemistry (R/S) | Crucial for interactions with other chiral molecules, leading to enantioselective reactions. | Enantiomers have identical stability unless interacting with a chiral environment. |

| Conformational Isomers (Chair/Boat) | Affects the orientation of reactive groups, potentially favoring one reaction pathway over another. | The chair conformation with equatorial substituents is generally the most stable. |

Effect of Substituents on Protonation States and Intramolecular Hydrogen Bonding

Substituents on the this compound scaffold can significantly alter the molecule's electronic properties, which in turn affects the protonation states (basicity) of the nitrogen atoms and the strength of intramolecular hydrogen bonds (IMHBs). nih.gov

The basicity of the primary and tertiary amines is governed by the availability of the lone pair of electrons on the nitrogen atoms. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen, making it a stronger base (higher pKa). Conversely, electron-withdrawing groups (EWGs), such as halogens or nitro groups, decrease electron density, rendering the amine less basic (lower pKa). The position of the substituent is also crucial; a substituent on the piperidine ring will have a more pronounced effect on the ring nitrogen's basicity. nih.gov

The molecule's structure, featuring a hydroxyl group (a hydrogen bond donor) and two amino groups (hydrogen bond acceptors), allows for the formation of IMHBs. mdpi.com An IMHB can form between the tertiary alcohol (OH) and the primary amine (NH2), creating a pseudo-ring structure. mdpi.com The strength of this bond is highly sensitive to substituents. Halogen substituents, for example, can either reinforce or weaken the IMHB depending on their position relative to the hydroxyl or amino group. mdpi.com The formation of IMHBs can shield the polar groups, a phenomenon that can modulate a molecule's apparent lipophilicity. rsc.org The balance between intra- and intermolecular hydrogen bonding is also influenced by the surrounding environment; polar solvents can compete for hydrogen bonding sites and disrupt IMHBs. unito.it

| Substituent Type (on piperidine ring) | Effect on Amine Basicity (pKa) | Effect on OH···N Intramolecular Hydrogen Bond (IMHB) |

|---|---|---|

| Electron-Donating Group (e.g., -CH3, -OCH3) | Increases pKa (more basic) | Minor electronic effect; may have steric influence. |

| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Decreases pKa (less basic) | Can strengthen or weaken the bond depending on position. mdpi.com |

| Bulky Group (e.g., -C(CH3)3) | Minor electronic effect; may sterically hinder protonation. | May force a conformation that either favors or disfavors IMHB formation. |

Modulating Chemical Reactivity and Selectivity through Ring Substitutions

Substitutions on the piperidine ring of this compound analogues serve as a powerful tool to modulate chemical reactivity and selectivity. These modifications operate through a combination of steric and electronic effects, influencing how the molecule behaves in a chemical transformation.

Electronic effects from substituents alter the nucleophilicity of the heteroatoms. An electron-withdrawing group on the ring, for instance, will decrease the nucleophilicity of both the ring nitrogen and, to a lesser extent, the side-chain amine, making them less reactive in nucleophilic substitution or addition reactions. Conversely, electron-donating groups enhance nucleophilicity. This modulation is key in controlling reaction rates and, in some cases, can alter the reaction mechanism itself. nih.gov

Steric effects play a significant role in directing the selectivity of reactions. A bulky substituent can block one face of the piperidine ring, forcing an incoming reagent to attack from the opposite, less hindered face. This can be used to control diastereoselectivity in reactions at the ring or at adjacent positions. For example, in the reduction of a ketone derived from the tertiary alcohol, a substituent could direct the hydride delivery to produce a specific alcohol stereoisomer. Similarly, substitutions can influence the regioselectivity of reactions. If a reaction can occur at multiple sites (e.g., the ring nitrogen vs. the side-chain nitrogen), the steric and electronic environment around each site, as modified by substituents, can favor reaction at one site over the other. nih.gov

| Substitution Type | Effect on Reactivity | Effect on Selectivity |

|---|---|---|

| Small Electron-Withdrawing Group (e.g., -F) | Decreases nucleophilicity of nitrogen atoms. | Can alter regioselectivity by changing the relative nucleophilicity of the two amines. |

| Bulky Alkyl Group (e.g., Isopropyl) | May slightly increase nucleophilicity (EDG) but can also decrease reaction rates due to steric hindrance. | Increases diastereoselectivity by blocking one face of the molecule from reagent attack. |

| Conformationally Rigid Group (e.g., fused ring) | Locks the piperidine ring into a specific conformation, pre-organizing it for a specific reaction. | Can lead to very high levels of stereoselectivity by eliminating conformational ambiguity. |

Correlation between Structural Features and Interaction with Non-Biological Chemical Entities (e.g., metal ions, specific reagents)

The structural features of this compound—namely the presence of multiple heteroatom donors (two nitrogens, one oxygen) and a defined stereochemical framework—make it an effective ligand for coordinating with non-biological chemical entities like metal ions. nih.gov

The molecule can act as a chelating ligand, binding to a metal ion through multiple donor atoms simultaneously. Potential coordination modes include:

Bidentate: Using the two nitrogen atoms (N,N' chelation) or one nitrogen and the oxygen atom (N,O chelation).

Tridentate: Using all three heteroatoms (N,N',O chelation) if the metal ion's size and preferred coordination geometry are compatible.

The specific stereochemistry of the analogue will create a unique three-dimensional pocket for the metal ion. This structural pre-organization can lead to high selectivity for certain metal ions over others based on factors like ionic radius and preferred coordination geometry (e.g., tetrahedral, square planar, octahedral). mdpi.comresearchgate.net The length and flexibility of the aminoethyl side chain are critical for allowing the ligand to wrap around a metal center.

| Structural Feature | Role in Metal Ion Interaction | Example Consequence |

|---|---|---|

| N, N', O Donor Atoms | Act as Lewis bases to coordinate with a metal ion (Lewis acid). | Enables formation of stable chelate rings. |

| Stereochemistry | Creates a specific 3D binding pocket. | Leads to selectivity for metal ions of a particular size and preferred geometry. |

| Aminoethyl Side Chain | Provides flexibility to achieve optimal coordination geometry. | Allows for tridentate (N,N',O) chelation if sterically feasible. |

| Substituents | Electronically modify the donor strength of N and O atoms. | An EWG could weaken the metal-ligand bond, affecting complex stability. |

Future Directions and Emerging Research Avenues in 3 2 Aminoethyl 6 Methylpiperidin 3 Ol Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds like 3-(2-Aminoethyl)-6-methylpiperidin-3-ol for pharmacological evaluation. mit.edu While classical methods for piperidine (B6355638) synthesis, such as the hydrogenation of substituted pyridines or intramolecular cyclization, have been established, future efforts will likely focus on more sophisticated and efficient strategies. nih.gov

Emerging strategies that could be applied to the synthesis of this compound include asymmetric catalysis and multicomponent reactions. Asymmetric synthesis, potentially using chiral organocatalysts or transition metal complexes, could enable the direct formation of specific stereoisomers from achiral precursors. nih.govrsc.org For instance, a hydrogen-borrowing [5+1] annulation method, which forms two new C-N bonds stereoselectively, could be a powerful approach. nih.gov Similarly, multicomponent reactions offer a streamlined pathway to complex piperidine scaffolds in a single step, which could be adapted for this target molecule. researchgate.net A key challenge will be controlling the stereochemistry at the C3 and C6 positions simultaneously.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation of Pyridinium (B92312) Salts | Reduction of a suitably substituted pyridinium precursor using a chiral catalyst to induce stereoselectivity. | High atom economy; potential for high enantiomeric excess. | Synthesis of the specific substituted pyridine (B92270) precursor; catalyst performance. |

| Diastereoselective Intramolecular Cyclization | Cyclization of a linear amino-aldehyde or similar precursor where stereocenters are set in an earlier step. nih.gov | Control over relative stereochemistry. | Multi-step synthesis of the acyclic precursor. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the precursor to direct the stereochemical outcome of key reactions. | Well-established and predictable. | Additional steps for attachment and removal of the auxiliary. |

| Enzyme-Catalyzed Reactions | Use of biocatalysts, such as transaminases or oxidoreductases, to create chiral centers with high selectivity. news-medical.net | High stereoselectivity; environmentally friendly conditions. | Enzyme stability and substrate scope. |

Exploration of Advanced Functionalization Strategies for Complex Analogues

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse library of analogues is essential. Advanced functionalization strategies that allow for the precise modification of the parent molecule are therefore a critical area of future research. The focus will be on methods that can selectively introduce a variety of substituents at different positions on the piperidine ring and its side chains.

A particularly promising avenue is the use of late-stage C-H functionalization. nih.gov This powerful technique allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for lengthy de novo syntheses. By choosing the appropriate catalyst and directing group, it may be possible to selectively functionalize the C2, C4, or C5 positions of the piperidine ring of this compound. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the site-selective functionalization of N-protected piperidines. nih.gov Further modifications of the aminoethyl side chain and the hydroxyl group will also be crucial for generating a comprehensive library of analogues.

Table 2: Potential Advanced Functionalization Reactions

| Reaction Type | Target Position | Potential Reagents/Catalysts | Resulting Analogue |

|---|---|---|---|

| Directed C-H Arylation | C4 of the piperidine ring | Palladium catalyst with a suitable directing group | 4-Aryl-3-(2-aminoethyl)-6-methylpiperidin-3-ol |

| N-Alkylation/Arylation | Nitrogen of the aminoethyl group | Alkyl halides or aryl boronic acids | 3-(2-(N-substituted)aminoethyl)-6-methylpiperidin-3-ol |

| O-Etherification | C3 hydroxyl group | Williamson ether synthesis (e.g., alkyl halide, base) | 3-Alkoxy-3-(2-aminoethyl)-6-methylpiperidin-3-ol |

| Fluorination | Various positions on the piperidine ring | Electrophilic fluorinating agents | Fluoro-substituted analogues |

Integration of Machine Learning and AI in Reaction Design and Outcome Prediction

The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). mdpi.comresearchgate.net These computational tools are revolutionizing chemical synthesis by enabling rapid and accurate prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. gcande.orgnih.gov

Table 3: Applications of AI and Machine Learning in Synthesis

| Application Area | AI/ML Tool | Specific Function |

|---|---|---|

| Retrosynthetic Analysis | Neural networks, expert systems | Proposing disconnection strategies and precursor molecules. nih.gov |

| Reaction Outcome Prediction | Graph-based models, transformers | Predicting the major product and yield of a given reaction. nih.gov |

| Condition Optimization | Bayesian optimization, active learning | Suggesting optimal reaction conditions to maximize yield and minimize byproducts. nih.gov |

| Novel Reaction Discovery | Generative models | Proposing new, previously unknown reactions for piperidine synthesis. rsc.org |

Application of In Situ Spectroscopic Techniques for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and overcoming challenges such as low yields or poor selectivity. In situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it happens, are powerful tools for elucidating these mechanisms. researchgate.net The application of these techniques to the synthesis of this compound represents a significant future research direction.

Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide detailed information about the formation of intermediates, transition states, and byproducts. researchgate.netacs.org For example, in situ IR could be used to monitor the consumption of starting materials and the appearance of key functional groups in real-time, helping to identify the rate-determining step of a reaction. acs.orgacs.org This information can then be used to make informed decisions about how to adjust reaction conditions to improve the outcome. By combining experimental in situ data with computational modeling, a comprehensive picture of the reaction landscape can be constructed, leading to more robust and efficient syntheses. whiterose.ac.uk

Table 4: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Type of Information Provided | Potential Insights for Synthesis |

|---|---|---|

| In Situ Infrared (IR) Spectroscopy | Changes in functional groups and bonding. | Detection of transient intermediates; monitoring reaction kinetics. acs.org |

| In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information about species in solution. | Unambiguous identification of intermediates and products. |

| In Situ Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds. | Complementary information to IR; useful for studying catalytic cycles. |

| UV-Vis Spectrophotometry | Changes in electronic transitions. | Kinetic analysis of reactions involving chromophoric species. ajgreenchem.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.